GSK-3α vs. GSK-3β Isoform Selectivity Profiling
In head-to-head biochemical assays conducted by GlaxoSmithKline, 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine inhibited GSK-3α with an IC₅₀ of 5,000 nM and GSK‑3β with an IC₅₀ of 23,000 nM, yielding a 4.6-fold selectivity for the α isoform [1]. This contrasts with pan-GSK inhibitors such as CHIR99021, which typically exhibit sub‑nanomolar potency but negligible isoform discrimination. The intra‑class selectivity profile is valuable when pathway dissection requires preferential GSK‑3α targeting.
| Evidence Dimension | GSK-3 isoform selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | GSK-3α IC₅₀ = 5,000 nM; GSK-3β IC₅₀ = 23,000 nM |
| Comparator Or Baseline | Intra‑compound comparison: GSK-3β (IC₅₀ = 23,000 nM) used as baseline; CHIR99021 (pan‑GSK inhibitor, GSK-3β IC₅₀ ~10 nM) as external reference |
| Quantified Difference | 4.6‑fold selectivity for GSK‑3α over GSK‑3β; ~500‑fold less potent than CHIR99021 against GSK‑3β but with measurable isoform bias not seen with CHIR99021 |
| Conditions | GSK‑3α: pH 7.0, 2°C, 10 μM ATP/γ‑³³P ATP; GSK‑3β: recombinant enzyme, pH 7.0, 22°C, same ATP conditions |
Why This Matters
Documented isoform selectivity enables researchers to use this compound as a biased starting scaffold for developing GSK‑3α‑preferential chemical probes, a feature absent in equipotent pan‑inhibitors.
- [1] BindingDB BDBM8305: 5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine; GSK-3α IC₅₀ = 5000 nM, GSK-3β IC₅₀ = 23000 nM. Deposited by GlaxoSmithKline / ChEMBL. View Source
